molecular formula C11H23NO B13192658 1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol

Cat. No.: B13192658
M. Wt: 185.31 g/mol
InChI Key: JNMHCHTTYRTFGC-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol (CAS 1537979-87-5) is a high-purity amino alcohol compound with a molecular formula of C 11 H 23 NO and a molecular weight of 185.31 g/mol. This chemical is intended for research applications and is not for human or veterinary use. As a specialized amino alcohol, this compound serves as a valuable synthetic intermediate or building block in organic and medicinal chemistry. Its structure, featuring both amino and hydroxyl functional groups on a sterically defined cyclohexane backbone, allows it to participate in various chemical transformations. Common synthetic routes for its production include the reductive amination of 4-methylcyclohexanone derivatives or nucleophilic substitution on activated cyclohexanol intermediates . Researchers can leverage its reactivity for the development of more complex molecular architectures. The primary research applications of this compound are found in scientific fields such as chemistry and biology, where it is investigated for its potential interactions with enzymes and other biological targets . The amino group can form hydrogen bonds with biological molecules, while the cyclohexanol ring can interact with hydrophobic regions, which may modulate the activity of specific enzymes or receptors . This makes it a compound of interest for exploratory research in drug discovery and development, where it may be used as a precursor for molecules with potential therapeutic properties .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9-4-6-11(13,7-5-9)10(2,3)8-12/h9,13H,4-8,12H2,1-3H3

InChI Key

JNMHCHTTYRTFGC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(C)(C)CN)O

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Methylcyclohexanone Derivatives

A common approach is reductive amination of 4-methylcyclohexanone with 1-amino-2-methylpropan-2-ol or analogous aminoalkyl reagents. This method involves:

  • Reacting 4-methylcyclohexanone with 1-amino-2-methylpropan-2-ol under reductive amination conditions.
  • Using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to reduce the imine intermediate to the corresponding amine-alcohol product.

This method allows for the direct formation of the amino alcohol with control over the stereochemistry at the cyclohexanol center.

Nucleophilic Substitution on Activated Cyclohexanol Derivatives

An alternative method involves:

  • Activation of the cyclohexanol hydroxyl group to a good leaving group such as mesylate or tosylate.
  • Subsequent nucleophilic substitution with 1-amino-2-methylpropan-2-yl nucleophiles to introduce the aminoalkyl substituent.

For example, mesylation of 4-methylcyclohexanol followed by reaction with the aminoalkyl reagent under controlled conditions can yield the target compound.

Multi-Step Synthesis via Intermediate Functionalization

More complex synthetic routes include:

  • Functionalization of cyclohexanone derivatives with methyl groups at the 4-position via alkylation.
  • Introduction of the aminoalkyl substituent through amination reactions.
  • Final reduction or hydroxylation steps to yield the cyclohexanol structure.

These routes may involve microwave-assisted reactions, inert atmosphere conditions, and chromatographic purification to isolate the product.

Reaction Conditions and Yields

Based on analogous compounds and related amino alcohols, typical reaction conditions include:

Step Reagents/Conditions Yield (%) Notes
Reductive amination 4-methylcyclohexanone, 1-amino-2-methylpropan-2-ol, NaBH3CN or catalytic H2/Pd 70-90 Mild temperatures, solvent such as methanol or dichloromethane
Mesylation + substitution Mesyl chloride, triethylamine, then nucleophilic substitution with aminoalkyl reagent 80-92 Reaction at 0-20 °C, purification by chromatography
Multi-step functionalization Alkylation, amination, reduction; microwave-assisted heating at ~115 °C in DMSO 75-96 Inert atmosphere, purification by silica gel chromatography

Analytical and Purification Techniques

  • Purification: Flash column chromatography using ethyl acetate/hexanes mixtures is standard for isolating the product from reaction mixtures.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), High-Resolution Mass Spectrometry (HRMS), and Thin Layer Chromatography (TLC) are routinely employed to confirm compound identity and purity.
  • Stereochemical Analysis: Chiral stationary phase Supercritical Fluid Chromatography (SFC) may be used to assess enantiomeric excess if stereochemistry is relevant.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Reductive Amination 4-Methylcyclohexanone 1-Amino-2-methylpropan-2-ol, NaBH3CN or H2/Pd 70-90 Direct, mild conditions Requires careful control of imine formation
Mesylation + Nucleophilic Substitution 4-Methylcyclohexanol Mesyl chloride, triethylamine, aminoalkyl nucleophile 80-92 High yield, straightforward Multi-step, requires activation of OH group
Multi-step Functionalization Cyclohexanone derivatives Alkylation agents, amination, microwave heating 75-96 High purity, scalable More complex, longer synthesis

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the cyclohexanol ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various amino-substituted cyclohexanols.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexanol ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol (CAS: 1502851-25-3)

  • Molecular Formula: C₁₁H₂₃NO (MW: 185.31 g/mol)
  • Key Differences: Replaces the branched 1-amino-2-methylpropan-2-yl group with a linear 2-aminoethyl chain.

1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol (CAS: 1559320-16-9)

  • Molecular Formula: C₁₀H₂₁NO (MW: 171.28 g/mol)
  • Key Differences : Features a methyl group at the 3-position instead of the 4-position, altering ring symmetry and steric interactions. The lower molecular weight suggests reduced boiling point and solubility compared to the target compound .

Non-Amino Cyclohexanol Derivatives

4-Methylcyclohexan-1-ol (CAS: 589-91-3)

  • Molecular Formula : C₇H₁₄O (MW: 114.19 g/mol)
  • Key Differences: Lacks the amino substituent, resulting in lower basicity and reduced hydrogen-bonding capacity.

1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (CAS: 29803-82-5)

  • Molecular Formula : C₁₀H₁₈O (MW: 154.25 g/mol)
  • Key Differences : Contains a cyclohexene ring (unsaturated) and an isopropyl group. The double bond enables addition reactions (e.g., hydrogenation), which are absent in the saturated target compound .

Heterocyclic and Aromatic Analogues

1-(2-Bromophenyl)-4-methylcyclohexan-1-ol (CAS: 2060031-78-7)

  • Molecular Formula : C₁₃H₁₇BrO (MW: 269.18 g/mol)
  • Key Differences: Incorporates a bromophenyl group, introducing aromaticity and electrophilic substitution reactivity. The bromine atom increases molecular weight and may enhance lipophilicity compared to the aminoalkyl-substituted target .

1-(2-Hydroxypropan-2-yl)-4-methylcyclohex-3-en-1-ol (CAS: 54649-49-9)

  • Molecular Formula : C₁₀H₁₈O₂ (MW: 170.25 g/mol)
  • Key Differences : Features a secondary hydroxyl group on a branched chain and a cyclohexene ring. The additional hydroxyl group could improve solubility in polar solvents, while the double bond enables ring-opening or oxidation reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound N/A C₁₁H₂₃NO 185.31 Amino, hydroxyl, methyl High basicity; skin/eye irritant
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexanol 1502851-25-3 C₁₁H₂₃NO 185.31 Amino, hydroxyl, isopropyl Lower steric hindrance
4-Methylcyclohexan-1-ol 589-91-3 C₇H₁₄O 114.19 Hydroxyl, methyl Hydrophobic; simple reactivity
1-(2-Bromophenyl)-4-methylcyclohexan-1-ol 2060031-78-7 C₁₃H₁₇BrO 269.18 Bromophenyl, hydroxyl Electrophilic substitution prone

Structural and Functional Implications

  • Amino Group Effects: The tertiary amino group in the target compound enhances nucleophilicity and basicity, enabling participation in reactions like Schiff base formation. This contrasts with non-amino derivatives (e.g., 4-methylcyclohexan-1-ol), which lack such reactivity .
  • Ring Saturation: Saturated cyclohexane rings (target compound) favor chair conformations, while unsaturated analogues (e.g., cyclohexenols) exhibit planar regions that influence reactivity and stability .

Biological Activity

1-(1-Amino-2-methylpropan-2-yl)-4-methylcyclohexan-1-ol, also known by its CAS number 1537979-87-5, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C11H23NOC_{11}H_{23}NO and a molecular weight of approximately 185.31 g/mol. Its structural characteristics include an amino group and a cyclohexanol moiety, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₂₃NO
Molecular Weight185.31 g/mol
CAS Number1537979-87-5

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes, potentially through mechanisms involving binding to active sites or allosteric sites. For instance, related compounds have shown enzyme inhibition via zinc chelation mechanisms .
  • Neurotransmitter Interaction : The structural similarity to known neurotransmitter modulators suggests that it may interact with neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
  • Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity, indicating potential for further exploration in this area.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • A study on amino alcohols indicated that modifications to the cyclohexanol structure can significantly alter biological activity, suggesting that this compound could be optimized for enhanced efficacy against specific targets .
  • Another investigation focused on the pharmacokinetics of similar compounds, revealing that structural features contribute to absorption and metabolism rates, which are critical for therapeutic applications .

In Vivo Studies

Limited in vivo studies are available; however, research on related compounds suggests potential therapeutic effects in animal models. These effects could include modulation of neurotransmitter levels and impacts on metabolic processes.

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